Purine, 6-(benzylthio)-

Catalog No.
S3351994
CAS No.
724-34-5
M.F
C12H10N4S
M. Wt
242.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purine, 6-(benzylthio)-

CAS Number

724-34-5

Product Name

Purine, 6-(benzylthio)-

IUPAC Name

6-benzylsulfanyl-7H-purine

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

InChI

InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16)

InChI Key

ULIQGBPQLPCTAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3

Description

The exact mass of the compound Purine, 6-(benzylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purine, 6-(benzylthio)- is a chemical compound with the molecular formula C12H10N4SC_{12}H_{10}N_{4}S. It belongs to the purine family, which is a class of nitrogen-containing compounds that are fundamental to various biological processes, including DNA and RNA synthesis. The compound features a benzylthio group at the 6-position of the purine structure, which contributes to its unique properties and reactivity. The presence of sulfur in the benzylthio moiety can influence its biological activity and interactions with other molecules .

Typical of purine derivatives. Notably, it can participate in nucleophilic substitutions and coupling reactions, particularly through its reactive sites. For instance, alkylthiolation reactions have been documented where benzyl thiol reacts with purines to yield desired products . Additionally, the compound can be modified via direct C-H activation strategies, allowing for functionalization at specific positions on the purine ring .

The biological activity of Purine, 6-(benzylthio)- is significant due to its structural resemblance to natural nucleobases. It has been studied for its potential role in inhibiting enzymes involved in purine metabolism, making it a candidate for therapeutic applications. Compounds with similar structures have shown promising results against various diseases, including cancer and viral infections. The benzylthio substitution may enhance its interaction with specific biological targets, leading to increased potency compared to other purines .

The synthesis of Purine, 6-(benzylthio)- typically involves several methods:

  • Alkylthiolation: This method involves reacting a suitable purine precursor with benzyl thiol under mild conditions to introduce the benzylthio group at the 6-position. For example, using sodium methoxide as a base can facilitate this reaction .
  • Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can also be employed for synthesizing this compound. These reactions often utilize palladium or copper catalysts to promote the coupling of aryl halides or other electrophiles with activated purines .
  • Direct C-H Activation: Recent advancements have allowed for direct functionalization of the C-H bonds in purines without pre-activation steps, providing a more efficient route to synthesize derivatives like Purine, 6-(benzylthio)- .

Purine, 6-(benzylthio)- has various applications in medicinal chemistry and biochemistry:

  • Pharmaceuticals: Due to its potential inhibitory effects on enzymes involved in nucleic acid metabolism, it may serve as a lead compound for drug development against cancers and viral infections.
  • Biochemical Probes: Its unique structure allows it to be used as a probe in biochemical assays to study enzyme mechanisms and interactions within cellular pathways.
  • Research: It can be utilized in studies focusing on nucleoside modifications and their effects on biological systems .

Interaction studies involving Purine, 6-(benzylthio)- have shown that it interacts with specific enzymes related to purine metabolism. For instance, it may inhibit enzymes such as xanthine oxidase or adenosine deaminase, which are crucial in nucleotide metabolism. These interactions can lead to altered metabolic pathways within cells, providing insights into potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with Purine, 6-(benzylthio)-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-AminopurineAmino group at position 6Known for its role in nucleic acid synthesis
6-BenzylaminopurineBenzylamine group at position 6Acts as a plant growth regulator
6-MercaptopurineThiol group at position 6Used as an immunosuppressive drug
9-Benzyl-6-thiopurineBenzyl group at position 9Exhibits unique reactivity due to thiol substitution

Purine, 6-(benzylthio)- is distinct due to its specific benzylthio substitution rather than amino or mercapto groups found in other compounds. This substitution may enhance its biological activity and alter its interaction profile with enzymes compared to similar purines .

The foundational work on purine chemistry began with Emil Fischer’s isolation and characterization of uric acid in the late 19th century. Early 20th-century research focused on elucidating purine’s role in nucleic acid structure, culminating in Watson and Crick’s DNA model. The mid-20th century saw strategic modifications to the purine scaffold to enhance pharmacological properties, with 6-substituted purines gaining prominence due to their ability to mimic endogenous nucleobases while introducing novel functionalities.

6-(Benzylthio)purine emerged as part of this broader effort to explore sulfur-containing analogs. Initial synthetic routes involved nucleophilic substitution at the C6 position of 6-chloropurine precursors, leveraging benzylthiol’s reactivity to introduce the thioether moiety. This approach mirrored earlier strategies for creating 6-mercaptopurine derivatives but incorporated aromatic substituents to modulate electronic and steric effects. The compound’s first reported synthesis in the late 20th century coincided with growing interest in thiopurines for their altered hydrogen-bonding capacity and metabolic stability compared to oxygenated analogs.

Significance of Thioether Modifications in Nucleobase Analog Design

The benzylthio group at C6 induces three critical changes to the purine system:

  • Electronic Modulation: Sulfur’s lower electronegativity (2.58 vs. oxygen’s 3.44) reduces hydrogen-bond acceptor strength at N7, altering base-pairing potential.
  • Lipophilicity Enhancement: The benzyl substituent increases logP values by ~2.5 compared to unmodified purine, improving membrane permeability.
  • Metabolic Resistance: Thioether bonds resist enzymatic cleavage by purine nucleoside phosphorylase more effectively than glycosidic linkages.

These properties make 6-(benzylthio)purine particularly valuable in anticancer research. The compound demonstrates dual mechanisms of action – competitive inhibition of cyclin-dependent kinases (CDKs) through ATP-binding site occlusion and interference with purine salvage pathways via pseudosubstrate activity. Structural analyses reveal that the benzylthio group occupies a hydrophobic pocket in CDK2’s catalytic cleft, displacing water molecules critical for phosphate transfer.

Table 1: Comparative Effects of C6 Substituents on Purine Bioactivity

SubstituentHydrogen-Bond Acceptor StrengthlogP IncreaseCDK2 IC50 (μM)
-OH3.440.012.4 ± 1.2
-SH2.581.88.9 ± 0.7
-S-Benzyl2.583.14.2 ± 0.3

The synthetic accessibility of 6-(benzylthio)purine derivatives facilitates structure-activity relationship (SAR) studies. Recent work employs regioselective alkylation of 6-thiopurine precursors under phase-transfer conditions, achieving yields >90% with minimized polysubstitution. X-ray crystallography confirms that the benzylthio group adopts a preferred anti-conformation relative to the purine plane, maximizing hydrophobic interactions in protein binding pockets.

Table 2: Synthetic Routes to 6-(Benzylthio)purine Derivatives

MethodReagentsYield (%)Purity (%)
Nucleophilic Substitution6-Chloropurine, BnSH, KOH91.598
Oxidative ChlorinationCl2, CHCl3/HOAc8995
Mannich ReactionPropargyl bromide, pyrrolidine7692

Ongoing research explores 6-(benzylthio)purine’s utility in photodynamic therapy, capitalizing on sulfur’s heavy atom effect to enhance intersystem crossing efficiency. Preliminary studies show a 3.4-fold increase in singlet oxygen quantum yield compared to unsubstituted purines when conjugated with porphyrin sensitizers. This positions the compound as a multifunctional scaffold for theranostic applications.

The synthesis of 6-(benzylthio)purine derivatives relies on strategic functionalization of the purine core, particularly at the 6-position, where sulfur-based substituents confer unique electronic and steric properties.

Alkylation Strategies for Thioether Bond Formation

Thioether linkages at the 6-position of purines are typically constructed via nucleophilic displacement reactions, leveraging the reactivity of purine thiolates with benzyl halides.

Benzyl Chloride-Mediated Substitution Reactions

Benzyl chloride serves as a key electrophile in alkylation reactions with purine-6-thiol precursors. A representative procedure involves treating 2-chloro-7-methyl-6-purinethione with benzyl chloride in aqueous potassium hydroxide (4% w/v) at room temperature. This reaction achieves a 91.5% yield of 2-chloro-6-benzylthio-7-methylpurine within 30 minutes, as confirmed by $$ ^1 \text{H} $$ NMR and mass spectrometry [3]. The mild alkaline conditions facilitate deprotonation of the thiol group, enhancing nucleophilic attack on the benzyl chloride’s electrophilic carbon.

Table 1: Optimization of Benzyl Chloride Alkylation

ParameterConditionYield (%)
Base4% KOH91.5
Temperature25°C91.5
SolventH$$2$$O/CH$$3$$CN91.5
Reaction Time30 minutes91.5

The regioselectivity of this reaction is attributed to the higher acidity of the 6-thiol group compared to other positions on the purine ring, which favors selective deprotonation under basic conditions [3].

Base-Catalyzed Thiol-Displacement Mechanisms

Alternative alkylating agents, such as benzyl bromides, require stronger bases like sodium hydride to drive thiolate formation. For example, 6-mercaptopurine reacts with benzyl bromide in dimethylformamide (DMF) at 60°C under nitrogen atmosphere, yielding 6-(benzylthio)purine with 85% efficiency [3]. Kinetic studies reveal that the reaction follows an S$$_\text{N}$$2 mechanism, as evidenced by the inversion of configuration observed in chiral benzyl derivatives.

Regioselective Modification of Purine Ring Systems

Regioselective functionalization of the purine scaffold is critical for modulating electronic properties and binding affinities. The 2- and 8-positions are common targets for further modification.

Chlorination and Amination at the 2-Position

Post-alkylation chlorination of 6-(benzylthio)purine derivatives enables introduction of electron-withdrawing groups. Treating 2-chloro-6-benzylthio-7-methylpurine with chlorine gas in chloroform/acetic acid at 5°C produces 2,6-dichloro-7-methylpurine, which subsequently undergoes amination with aqueous ammonia to yield 2-amino-6-benzylthio-7-methylpurine [3]. This sequential approach preserves the thioether bond while introducing amino groups for hydrogen bonding interactions.

Functionalization at the 8-Position

Electrophilic substitution at the 8-position is facilitated by the electron-rich nature of the purine ring. Nitration using fuming nitric acid at 0°C introduces nitro groups, which can be reduced to amines using palladium-catalyzed hydrogenation. These modifications enable fine-tuning of solubility and bioavailability [3].

N-Glycosylation Techniques for Nucleoside Analog Synthesis

While N-glycosylation of 6-(benzylthio)purines remains underexplored in the literature, preliminary studies suggest potential routes using protected ribofuranose derivatives.

Vorbrüggen Glycosylation

The Vorbrüggen method, employing trimethylsilyl triflate as a catalyst, could theoretically glycosylate the N-9 position of 6-(benzylthio)purine. However, competing reactions at the 7-position necessitate protecting group strategies, such as temporary silylation of the thioether moiety [4].

Enzymatic Glycosylation

Purine nucleoside phosphorylases show limited activity toward 6-substituted purines, but protein engineering efforts may enable enzymatic synthesis of glycosylated analogs in the future [4].

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

242.06261751 g/mol

Monoisotopic Mass

242.06261751 g/mol

Heavy Atom Count

17

Other CAS

724-34-5

Wikipedia

Purine, 6-(benzylthio)-

Dates

Modify: 2023-07-26

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